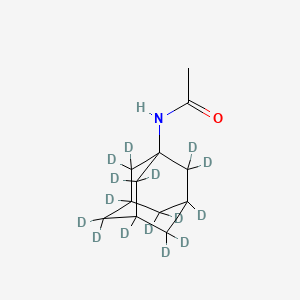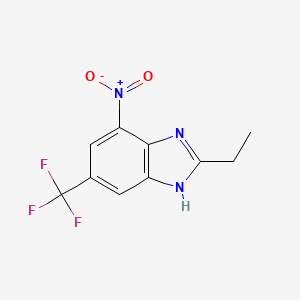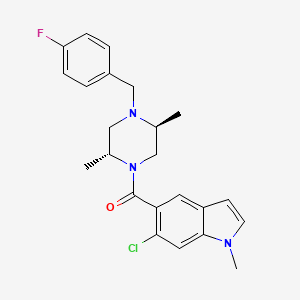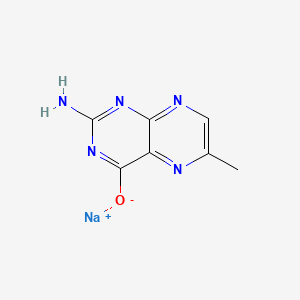
6-Methylpterin Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylpterin Sodium Salt is a derivative of pterin, a heterocyclic compound composed of a pteridine ring system. Pterins are known for their roles in biological coloration and as cofactors in various biochemical processes. This compound is particularly notable for its applications in scientific research, especially in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Methylpterin Sodium Salt is typically synthesized through a series of chemical reactions involving pyrazinopyridin-4(1H)-one and methyl bromide, followed by aminolysis . The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for efficiency and cost-effectiveness. The process includes rigorous quality control measures to ensure the compound meets the required standards for scientific research .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methylpterin Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenation reactions using reagents like bromine or chlorine are common.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 6-formylpterin, while reduction may yield 6-methyl-5,6,7,8-tetrahydropterin .
Wissenschaftliche Forschungsanwendungen
6-Methylpterin Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various pterin derivatives.
Biology: Acts as a cofactor in enzymatic reactions and is involved in the study of metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic marker in certain diseases.
Industry: Utilized in the production of dyes and pigments .
Wirkmechanismus
The mechanism of action of 6-Methylpterin Sodium Salt involves its ability to generate reactive oxygen species (ROS) when exposed to photoirradiation. This property is utilized in various biochemical assays to study oxidative stress and related cellular processes. The compound interacts with molecular targets such as nucleotides and amino acids, influencing metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Pterin: The parent compound of 6-Methylpterin, known for its role in biological coloration.
Folic Acid: A well-known pterin derivative involved in nucleotide synthesis and metabolic processes.
Sepiapterin: Another pterin derivative used in the study of metabolic pathways
Uniqueness: 6-Methylpterin Sodium Salt is unique due to its specific methylation at the 6th position, which imparts distinct chemical properties and reactivity. This modification enhances its stability and makes it suitable for various scientific applications .
Eigenschaften
Molekularformel |
C7H6N5NaO |
|---|---|
Molekulargewicht |
199.15 g/mol |
IUPAC-Name |
sodium;2-amino-6-methylpteridin-4-olate |
InChI |
InChI=1S/C7H7N5O.Na/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5;/h2H,1H3,(H3,8,9,11,12,13);/q;+1/p-1 |
InChI-Schlüssel |
FWICZDGTZLIZTP-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CN=C2C(=N1)C(=NC(=N2)N)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)

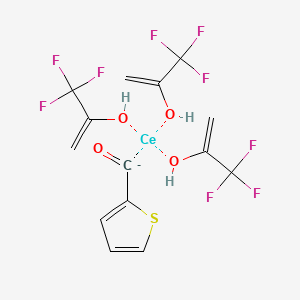
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B15290112.png)
![2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B15290113.png)
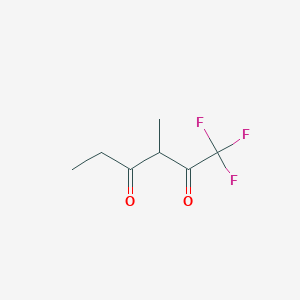
![5-hydroxy-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15290119.png)


